molecular formula C10H15NO3 B030253 6-Maleimido-1-hexanol CAS No. 157503-18-9

6-Maleimido-1-hexanol

Cat. No. B030253
M. Wt: 197.23 g/mol
InChI Key: SVMIVBMALOISKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Maleimido-1-hexanol and its derivatives can be synthesized through different chemical pathways. For instance, the synthesis of maleimido caproic acid, a closely related compound, can be achieved by reacting 6-aminocaproic acid with maleic anhydride at room temperature using acetic anhydride and sodium acetate as a catalyst, achieving a high yield of 90.34% (Liu Dong-hua, 2005). This method demonstrates the feasibility of synthesizing maleimide-functionalized compounds efficiently.

Molecular Structure Analysis

The molecular structure of 6-Maleimido-1-hexanol and related compounds has been characterized by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FT-IR) spectroscopy are commonly used to confirm the successful synthesis and to evaluate the structure of these compounds. For example, 6-maleimidohexanoic acid-grafted chitosan has been confirmed by NMR and FT-IR spectroscopy, ensuring the attachment of the maleimide group to the polymer chain (Nitjawan Sahatsapan et al., 2018).

Chemical Reactions and Properties

6-Maleimido-1-hexanol participates in various chemical reactions, primarily due to the reactivity of the maleimide group. It is widely used in the preparation of enzyme immunoconjugates and other bioconjugates through the thiol-maleimide Michael addition. This reaction is chemoselective, efficient, and occurs under mild conditions, making it highly suitable for the conjugation of sensitive biological molecules (Shinya Kida et al., 2007).

Scientific Research Applications

Self-Healing Polymers and Materials

One significant application of 6-Maleimido-1-hexanol relates to its role in self-healing materials through thermally reversible Diels–Alder chemistry. Compounds employing the maleimide group, such as 6-Maleimido-1-hexanol, facilitate the construction of thermally reversible crosslinked networks. These networks are notable for their removability and remendability, making them pivotal in the development of high-performance self-healing polymers. Such materials find applications in various sectors, including automotive, aerospace, and consumer electronics, due to their ability to autonomously repair damage, thereby extending the product life cycle and enhancing reliability (Liu & Chuo, 2013).

Synthesis of Heterocyclic Systems

6-Maleimido-1-hexanol is instrumental in the synthesis of heterocyclic systems, crucial for creating biologically active compounds with pharmacological applications. The molecule's reactivity in Diels-Alder/retro-Diels-Alder reactions and co-polymerization processes makes it a valuable building block in organic synthesis. This versatility underpins its use in crafting compounds with potential as antibacterial, antifungal, and anticancer agents, highlighting the chemical's role in pharmaceutical research and development (Vandyshev & Shikhaliev, 2022).

Photoinitiators in UV-Curable Materials

The chemical has also been explored as a component of UV-curable materials, particularly in formulations that require rapid polymerization under UV light without the need for traditional photoinitiators. This application is significant in coatings, adhesives, and 3D printing materials, where the unique properties of maleimide compounds, including 6-Maleimido-1-hexanol, contribute to the development of products with improved mechanical properties and durability. The exploration of maleimide/vinyl ether combinations, where compounds like 6-Maleimido-1-hexanol play a role, opens new avenues in the creation of advanced materials with specific curing behaviors and end-use properties (Pietschmann, 2002).

properties

IUPAC Name

1-(6-hydroxyhexyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMIVBMALOISKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479910
Record name 6-Maleimido-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Maleimido-1-hexanol

CAS RN

157503-18-9
Record name 6-Maleimido-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One mole equivalent of maleic anhydride and one mole equivalent of 6-amino hexanol are dissolved in anhydrous acetic acid and the solution is heated under reflux for eight hours. The acetic acid is distilled off in a rotary evaporator. The residue is dissolved in diethyl ether and washed once with 1 N NaOH, and twice with water. After drying over MgSO4 and evaporating the diethyl ether, the residue is crystallized from isopropyl ether to produce N-(6-hydroxyhexyl) maleimide.
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